4-Amino-4-(p-tolyl)butanoic acid hydrochloride 4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1810070-01-9
VCID: VC7841235
InChI: InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
SMILES: CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

CAS No.: 1810070-01-9

Cat. No.: VC7841235

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70

* For research use only. Not for human or veterinary use.

4-Amino-4-(p-tolyl)butanoic acid hydrochloride - 1810070-01-9

Specification

CAS No. 1810070-01-9
Molecular Formula C11H16ClNO2
Molecular Weight 229.70
IUPAC Name 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Standard InChI Key UEXGINOZWJGYAC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Canonical SMILES CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoic acid backbone substituted at the γ-position with both an amino group and a p-tolyl aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Key structural features include:

  • Aromatic System: The p-tolyl group (C₆H₄CH₃) contributes hydrophobic character and influences electronic interactions.

  • Amino-Carboxylic Acid Pair: The protonated amino group (NH₃⁺) and deprotonated carboxylic acid (COO⁻) enable zwitterionic behavior in aqueous solutions.

Physicochemical Characteristics

Data from experimental analyses reveal the following properties :

PropertyValue
Molecular Weight229.71 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, methanol
Melting Point210–215°C (decomposes)
pKa (Amino Group)~9.2 (protonated form)
pKa (Carboxylic Acid)~2.4

The compound’s zwitterionic nature stabilizes its crystalline lattice, as evidenced by its relatively high decomposition temperature.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step enantioselective synthesis route, adapted from enzymatic methodologies, achieves high yields and enantiomeric excess (ee) :

  • Oxime Formation:

    • Reactants: γ-Keto acid precursor (4-(p-tolyl)-4-oxobutanoic acid) and hydroxylamine hydrochloride.

    • Conditions: Triethylamine in dichloromethane at 0–5°C, stirred for 12 hours.

    • Intermediate: Oxime derivative (70% yield).

  • Catalytic Hydrogenation:

    • Catalyst: 10% Pd/C in ethyl acetate under H₂ atmosphere.

    • Conditions: 24-hour reaction at room temperature.

    • Product: Racemic 4-amino-4-(p-tolyl)butanoic acid (79% yield), subsequently converted to the hydrochloride salt.

Industrial Manufacturing

Industrial protocols optimize cost and throughput through :

  • Bulk Reactors: Stainless steel vessels with continuous stirring mechanisms.

  • Catalyst Recovery: Pd/C filtration and recycling systems.

  • Purification: Recrystallization from water-methanol mixtures.

A comparative analysis of synthesis methods is provided below:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL–1 L500–10,000 L
Catalyst Loading5–10 wt%1–3 wt% (optimized)
Yield55–69%65–75%
Purity≥95% (HPLC)≥90% (bulk)

Reactivity and Functionalization

Chemical Transformations

The compound undergoes characteristic reactions of γ-amino acids:

  • Enzymatic Transamination: ω-Transaminases (ω-TA) catalyze the transfer of amino groups to ketone substrates, enabling the synthesis of non-natural amino acids . For example, ω-TAPO (a transaminase from Pseudomonas aeruginosa) converts this compound to chiral intermediates with >99% ee under biphasic (iso-octane/water) conditions.

  • Peptide Coupling: The carboxylic acid group participates in amide bond formation with amines, facilitated by reagents like EDC/HOBt.

Stability Considerations

  • pH Sensitivity: Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the amino group.

  • Thermal Stability: Decomposition above 215°C releases HCl and forms charred residues.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a chiral building block in synthesizing:

  • Sitagliptin Precursors: Key intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes management.

  • Non-Proteinogenic Amino Acids: Incorporated into peptidomimetics for protease inhibition.

Asymmetric Catalysis

Enantiomerically pure forms are employed in:

  • Chiral Auxiliaries: Induce asymmetry in aldol and Mannich reactions.

  • Ligand Design: Coordinate transition metals in enantioselective hydrogenations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator